molecular formula C18H16FN5OS2 B7472643 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B7472643
M. Wt: 401.5 g/mol
InChI Key: RQXCGFDORFSQQU-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thiadiazole ring, a thienopyrazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

    Synthesis of the Thienopyrazole Core: This involves the cyclization of a suitable precursor, such as a 3-methylthieno[2,3-c]pyrazole derivative, under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the thiadiazole and thienopyrazole intermediates with a 4-fluorobenzylamine derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in cell division, thereby exerting an anticancer effect. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiadiazole or thienopyrazole rings. Examples include:

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(4-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-bromophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide

Uniqueness: The presence of the 4-fluorophenyl group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the aromatic ring.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5OS2/c1-3-15-21-22-18(27-15)20-16(25)14-8-13-10(2)23-24(17(13)26-14)9-11-4-6-12(19)7-5-11/h4-8H,3,9H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXCGFDORFSQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(S2)N(N=C3C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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